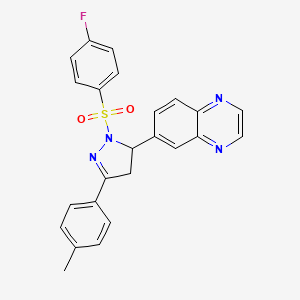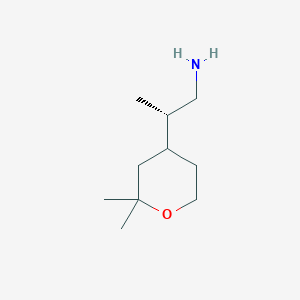
3-Tert-butyl-1,4-dioxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-1,4-dioxan-2-one is an organic compound with the molecular formula C8H14O3 It is a cyclic carbonate with a tert-butyl group attached to the third carbon atom of the dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1,4-dioxan-2-one typically involves the reaction of tert-butyl alcohol with ethylene carbonate in the presence of a catalyst. The reaction proceeds through a ring-opening mechanism, followed by cyclization to form the dioxane ring. Common catalysts used in this reaction include strong acids such as sulfuric acid or Lewis acids like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butyl-1,4-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the cyclic carbonate into diols or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce diols.
Aplicaciones Científicas De Investigación
3-Tert-butyl-1,4-dioxan-2-one has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates and polyesters through ring-opening polymerization.
Materials Science: The compound’s unique structure makes it suitable for developing advanced materials with specific properties, such as high thermal stability and mechanical strength.
Biodegradable Polymers: Due to its cyclic carbonate structure, it is explored for creating biodegradable polymers for environmental sustainability.
Drug Delivery Systems: Its biocompatibility and ability to form stable polymers make it a candidate for drug delivery applications.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-1,4-dioxan-2-one in polymerization involves the ring-opening of the cyclic carbonate, followed by the formation of polymer chains. The tert-butyl group provides steric hindrance, which can influence the polymerization kinetics and the properties of the resulting polymer. The molecular targets and pathways involved in its action are primarily related to its reactivity as a cyclic carbonate and its ability to undergo ring-opening reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxane: A simpler cyclic ether without the tert-butyl group.
Ethylene Carbonate: A cyclic carbonate without the tert-butyl group.
Propylene Carbonate: Another cyclic carbonate with a different alkyl group.
Uniqueness
3-Tert-butyl-1,4-dioxan-2-one is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it more resistant to certain reactions and provides specific advantages in polymerization processes, such as improved thermal stability and mechanical properties of the resulting polymers.
Propiedades
IUPAC Name |
3-tert-butyl-1,4-dioxan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2,3)6-7(9)11-5-4-10-6/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLJHAKWZUZLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)OCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2730351.png)
![3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2730352.png)
![Ethyl 5-(4-butoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2730356.png)
![N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2730357.png)


![6-Acetyl-2-(3-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2730362.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2730363.png)
![N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide](/img/structure/B2730366.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2730368.png)

![N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2730371.png)

